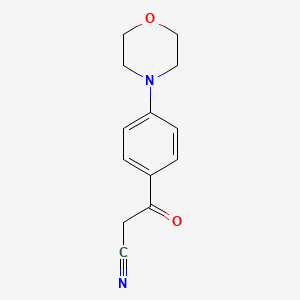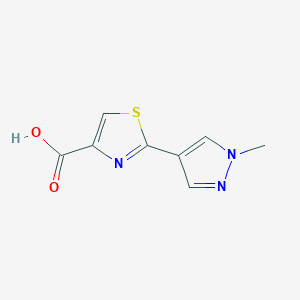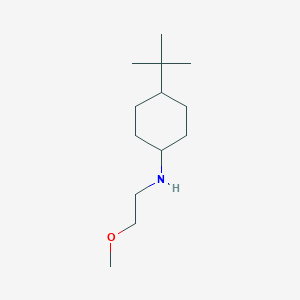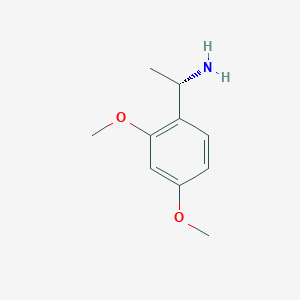
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid
Overview
Description
“4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is a compound used for proteomics research applications . It has a molecular formula of C9H12N2O2S and a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” are characterized by its molecular formula (C9H12N2O2S) and molecular weight (212.27) . Further details about its physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid,” is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp³-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to design new drugs with target selectivity, leveraging the stereogenicity of carbons in the pyrrolidine ring to achieve different biological profiles.
Biological Activity Enhancement
The thiazole ring present in the compound is known for its role in enhancing biological activity. By modifying the substituents on the thiazole ring, researchers can influence the compound’s interaction with biological targets, potentially leading to the development of new therapeutic agents with improved efficacy .
Synthesis of Heterocyclic Compounds
“4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” serves as a versatile precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and dyes. The thiazole and pyrrolidine rings offer multiple points for functionalization, enabling the creation of a diverse array of derivatives .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. Its ability to coordinate with metals can be harnessed to develop new catalysts for organic reactions, including asymmetric syntheses, which are vital for producing enantiomerically pure pharmaceuticals.
Anti-inflammatory and Analgesic Agents
Derivatives of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” have shown potential as anti-inflammatory and analgesic agents. The introduction of different substituents can lead to compounds with significant activity and lower ulcerogenic indexes compared to existing drugs .
Structural Diversity in Drug Design
The compound’s unique structure allows for the introduction of structural diversity in drug design. Its non-planarity and stereochemistry can be exploited to develop novel drug candidates with distinct binding modes to enantioselective proteins, which is crucial for achieving selectivity and reducing off-target effects .
Future Directions
The future directions in the research of “4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the study of the binding conformation of similar compounds, their potency towards specific targets, and their activity against certain receptors .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXYESYCPEQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)



![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)